N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide
Description
N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a bicyclic heptane structure fused with a pyrimidine ring
Properties
IUPAC Name |
N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-10-8-13(17-9(2)16-10)18-15(19)14-11-6-4-5-7-12(11)14/h8,11-12,14H,3-7H2,1-2H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDZLJQZFYZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC(=O)C2C3C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. One common approach is the cycloaddition reaction, where a pyrimidine derivative is reacted with a bicyclo[4.1.0]heptane precursor under specific conditions. The reaction conditions often include the use of catalysts, such as chiral tertiary amines, to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism by which N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Norbornane (bicyclo[2.2.1]heptane): A saturated hydrocarbon with a similar bicyclic structure but lacking the pyrimidine ring.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a similar bicyclic core but different functional groups.
Uniqueness
N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of both the bicyclic heptane structure and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
